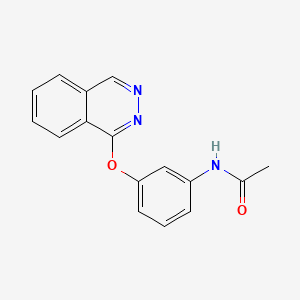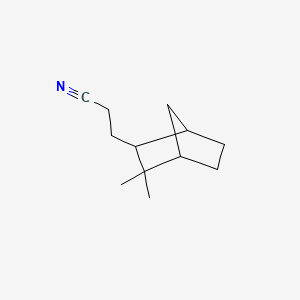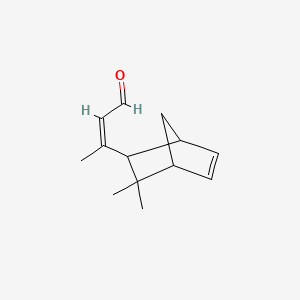
3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylbicyclo(221)hept-5-en-2-yl)-2-butenal is an organic compound characterized by a bicyclic structure with a double bond and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the aldehyde group: The aldehyde functional group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the bicyclic structure can undergo electrophilic addition reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenoic acid.
Reduction: 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenol.
Substitution: 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-bromo-2-butenal.
科学的研究の応用
3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The bicyclic structure may also contribute to its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethanone
- 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)propanoic acid
Uniqueness
3-(3,3-Dimethylbicyclo(221)hept-5-en-2-yl)-2-butenal is unique due to its combination of a bicyclic structure with an aldehyde functional group
特性
CAS番号 |
84682-13-3 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
(Z)-3-(3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)but-2-enal |
InChI |
InChI=1S/C13H18O/c1-9(6-7-14)12-10-4-5-11(8-10)13(12,2)3/h4-7,10-12H,8H2,1-3H3/b9-6- |
InChIキー |
QCXOQARCPZNLPI-TWGQIWQCSA-N |
異性体SMILES |
C/C(=C/C=O)/C1C2CC(C1(C)C)C=C2 |
正規SMILES |
CC(=CC=O)C1C2CC(C1(C)C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


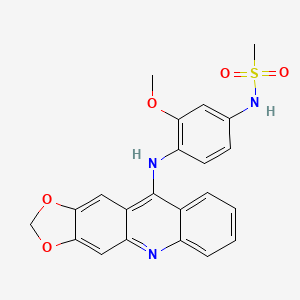

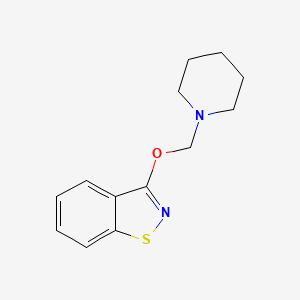



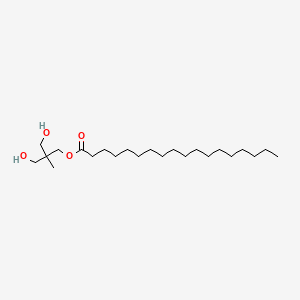
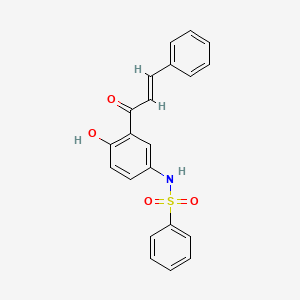

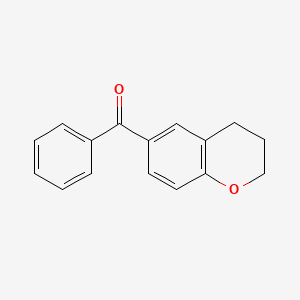
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
